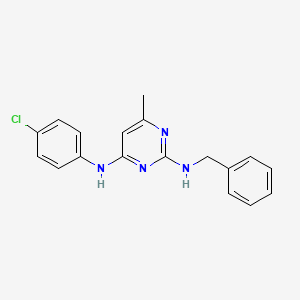
N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.07970687 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibitors
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. Their effectiveness is attributed to their ability to form mixed-type inhibitors, significantly reducing the corrosion rate of copper through chemical adsorption and following the Langmuir isotherm model. Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) support these findings (Ahmed Abu-Rayyan et al., 2022).
Antiproliferative Activity
The synthesis and characterization of N-(4-nitrophenyl)acrylamide have been explored, with a focus on its antiproliferative activity against cancer cells. Experimental and theoretical analyses suggest that despite being recognized as toxic, this acrylamide derivative has low toxicity on cancer cells and might have applications in biomedical research (E. Tanış et al., 2019).
Environmental Applications
Acrylamide-based hydrogels have been developed for the removal of heavy metal ions from aqueous media, highlighting their potential in environmental remediation. These hydrogels exhibit strong absorption capabilities for various metal ions, and their conversion into metal nanoparticles within the hydrogel matrix enables the creation of hybrid hydrogels that serve as effective catalysts for the reduction of pollutants in water (R. Javed et al., 2018).
Enhanced Oil Recovery
Research into hydrophobically associating polyacrylamides has shown promising applications in enhanced oil recovery. Novel acrylamide-based copolymers have been synthesized, offering improved thickening properties, shear stability, salt tolerance, and temperature resistance. These attributes significantly enhance oil recovery rates, demonstrating the material's utility in the petroleum industry (S. Gou et al., 2015).
Biomedical Applications
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer extensively studied for drug delivery applications. Controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization techniques have been developed for N-isopropylacrylamide, facilitating the production of PNIPAM with characteristics indicative of a controlled/"living" polymerization process. This advancement could lead to more effective drug delivery systems (Anthony J Convertine et al., 2004).
Eigenschaften
IUPAC Name |
(E)-N-(3-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14-6-2-4-12(10-14)16-15(19)8-7-11-3-1-5-13(9-11)17(20)21/h1-10,18H,(H,16,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJURUQANSUIPS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE](/img/structure/B5516522.png)
![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B5516548.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

![2-[2-(2-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B5516582.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
![(5E)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5516608.png)
